methanol](/img/structure/B13183839.png)
[1-(Aminomethyl)cyclopropyl](5-bromofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C9H12BrNO2 It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety and a bromofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent like diazomethane.
Introduction of the aminomethyl group: This step involves the reaction of the cyclopropyl intermediate with formaldehyde and ammonia or an amine.
Bromination of furan: The furan ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling reaction: The final step involves coupling the bromofuran with the aminomethylcyclopropyl intermediate under suitable conditions, often using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Aminomethyl)cyclopropylmethanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromofuran moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclopropylmethanol: can be compared with similar compounds such as:
1-(Aminomethyl)cyclopropylmethanol: Similar structure but with a chlorine atom instead of bromine.
1-(Aminomethyl)cyclopropylmethanol: Similar structure but with a fluorine atom instead of bromine.
1-(Aminomethyl)cyclopropylmethanol: Similar structure but with an iodine atom instead of bromine.
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclopropyl]-(5-bromofuran-2-yl)methanol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2 |
Clé InChI |
XWMPIFMDEPJDHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C(C2=CC=C(O2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


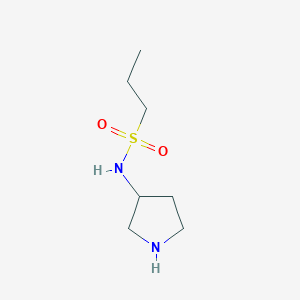

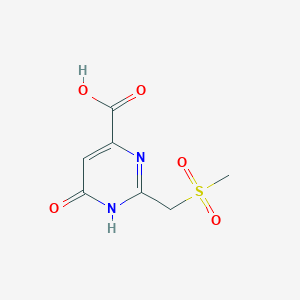
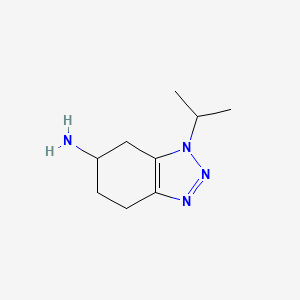
![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)
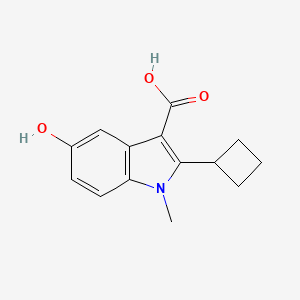
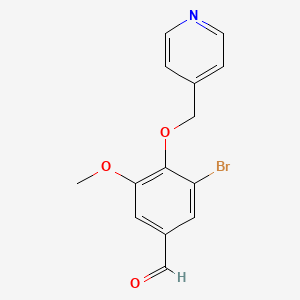
![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)




